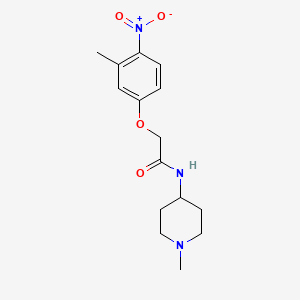METHANONE](/img/structure/B3491775.png)
[4-(2-ETHOXYPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Overview
Description
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution. The final step involves the attachment of the thienylmethanone moiety via a condensation reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethanone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienylmethanone moiety, converting it to an alcohol.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used as a probe to study the interactions of piperazine derivatives with various biological targets.
Industry: In the materials science industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE exerts its effects involves interactions with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thienylmethanone moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE
- 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE
Comparison: Compared to its analogs, 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE may exhibit unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group can also affect the compound’s pharmacokinetic properties, potentially leading to improved bioavailability and efficacy.
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-4-16-15(3)25-14-17(16)20(23)22-12-10-21(11-13-22)18-8-6-7-9-19(18)24-5-2/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESKNRFVHDOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-ethyl-2-thienyl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3491697.png)
![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]benzamide](/img/structure/B3491701.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3491721.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B3491734.png)
![METHYL 4,5-DIMETHOXY-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B3491738.png)
![N-(PYRIDIN-3-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3491745.png)
METHANONE](/img/structure/B3491755.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B3491766.png)
![(4-METHOXY-3-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3491767.png)

![4-[({[2-(1-piperidinyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B3491784.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491800.png)

